molecular formula C14H10ClNO5 B5742134 4-nitrobenzyl 5-chloro-2-hydroxybenzoate

4-nitrobenzyl 5-chloro-2-hydroxybenzoate

Cat. No.: B5742134
M. Wt: 307.68 g/mol
InChI Key: OXCRFIHORYYAFI-UHFFFAOYSA-N
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Description

Historical Context of Nitrobenzyl and Hydroxybenzoate Esters in Research

The study of nitrobenzyl and hydroxybenzoate esters has a rich history in academic and industrial research. Ortho-nitrobenzyl esters, for instance, have been a focal point in polymer science due to their photo-responsive nature. nih.gov Their ability to undergo cleavage upon light exposure has made them valuable as photolabile protecting groups in organic synthesis and for creating light-sensitive materials. nih.govresearchgate.net The first application of o-nitrobenzyl moieties in polymer chemistry dates back to 1977, where they were used to develop UV-sensitive photoresists. nih.gov Over time, their use expanded to include photocleavable crosslinkers for applications like drug delivery. nih.gov p-Nitrobenzyl esters have also been utilized in fields like peptide synthesis, with research dating back to at least 1959. acs.org

Hydroxybenzoate esters, commonly known as parabens, have been widely used as preservatives in pharmaceuticals, cosmetics, and food products since the mid-1920s due to their antimicrobial properties. researchgate.netsci-hub.se Their effectiveness against fungi and Gram-positive bacteria has been well-documented. researchgate.net The antimicrobial activity of these esters tends to increase with the chain length of the ester group. sci-hub.se Beyond their use as preservatives, hydroxybenzoic acid and its derivatives are also investigated for their potential biological activities and as building blocks in the synthesis of more complex molecules. researchgate.netresearchgate.net

Chemical Structure and Nomenclature within Scholarly Discourse

The formal IUPAC name for the compound is 4-nitrobenzyl 5-chloro-2-hydroxybenzoate . This name systematically describes the molecule's structure:

Benzoate: The core of the molecule is an ester of benzoic acid.

2-hydroxy: A hydroxyl (-OH) group is attached to the second carbon of the benzene (B151609) ring.

5-chloro: A chlorine (Cl) atom is attached to the fifth carbon of the benzene ring.

4-nitrobenzyl ester: The acidic proton of the carboxylic acid is replaced by a 4-nitrobenzyl group. This group consists of a benzyl (B1604629) group (a benzene ring attached to a CH2 group) which is substituted with a nitro (-NO2) group at the fourth carbon.

The structure combines a substituted salicylic (B10762653) acid derivative with a nitro-substituted benzyl alcohol through an ester bond.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H10ClNO5
Molecular Weight 307.69 g/mol
IUPAC Name This compound

Note: The molecular weight is calculated based on the chemical formula.

Significance of Ester Linkages in Academic Investigations

Ester linkages are of paramount importance in various fields of academic research, particularly in medicinal chemistry and drug design. numberanalytics.com They are often incorporated into molecules to create prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. numberanalytics.comstereoelectronics.orgacs.org This strategy can improve a drug's solubility, stability, and bioavailability. numberanalytics.com

The susceptibility of esters to hydrolysis by esterase enzymes, which are widely distributed in the body, is a key feature exploited in prodrug design. stereoelectronics.orgacs.org This enzymatic cleavage can be used to achieve controlled or targeted drug release. numberanalytics.comresearchgate.net In addition to their role in prodrugs, ester groups can also be critical for a molecule's binding to its biological target, often acting as hydrogen bond acceptors. stereoelectronics.org The study of ester bonds is also crucial in understanding potential drug-alcohol interactions, as transesterification can occur in the presence of ethanol. nih.gov

Research Gaps and Opportunities Pertaining to this compound

A comprehensive search of scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, characterization, and potential applications. This presents numerous opportunities for future research:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound in high yield and purity is a fundamental first step. Subsequent characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) would provide essential data about its structure and properties.

Biological Activity Screening: Given that the molecule contains a substituted salicylate (B1505791) moiety, a known pharmacophore, it would be valuable to screen it for various biological activities. Research on related sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold has shown antimicrobial and antimycobacterial activity. researchgate.net

Photolabile Properties: The presence of the 4-nitrobenzyl group suggests that the compound may have photolabile properties, similar to other nitrobenzyl esters. nih.gov Investigating its cleavage under UV light could open up applications in photochemistry and materials science, such as in the development of photo-responsive polymers or as a photocleavable protecting group.

Medicinal Chemistry Applications: The compound could be explored as a potential prodrug. The ester linkage could be designed to be cleaved by specific esterases, releasing 5-chloro-2-hydroxybenzoic acid and 4-nitrobenzyl alcohol.

Overview of Research Trajectories for Related Chemical Entities

Research on chemical entities related to this compound is progressing along several trajectories.

Nitrobenzyl Derivatives: The primary research focus for nitrobenzyl esters, particularly ortho-nitrobenzyl esters, is in the field of photo-responsive materials. nih.gov They are being incorporated into polymer networks to create "smart" coatings and films that can change their properties, such as wettability and adhesion, upon light exposure. nih.gov This chemistry is also being explored for light-triggered drug delivery systems. researchgate.net

Hydroxybenzoate and Salicylate Derivatives: Research into hydroxybenzoate esters (parabens) continues, particularly concerning their metabolism and stability. nih.govnih.gov There is also ongoing interest in synthesizing new derivatives of salicylic acid (2-hydroxybenzoic acid) and its halogenated analogs (like 5-chloro-2-hydroxybenzoic acid) as precursors for biologically active compounds, including antimicrobials and anti-inflammatory agents. researchgate.netresearchgate.net For example, 5-chloro-2-hydroxybenzoic acid is a known precursor for the synthesis of benzoxazepines, which have a range of biological activities. researchgate.net

Chlorinated and Nitrated Benzoic Acids: Compounds like 5-chloro-2-nitrobenzoic acid are used as intermediates in chemical synthesis. sigmaaldrich.com The synthesis methods and applications of such multifunctional building blocks remain an active area of research. google.com

Interactive Data Table: Research on Related Compounds

Compound ClassKey Research AreasRepresentative Compounds
Nitrobenzyl Esters Photo-responsive polymers, photolabile protecting groups, drug deliveryo-nitrobenzyl cholate (B1235396) ester, p-Nitrobenzyl acetate
Hydroxybenzoate Esters Antimicrobial preservatives, metabolism studies, synthesis of bioactive moleculesMethylparaben, Propylparaben, 5-Chloro-2-hydroxybenzoic acid
Prodrugs with Ester Linkages Improving bioavailability, targeted drug delivery, controlled releaseEnalapril

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl 5-chloro-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-10-3-6-13(17)12(7-10)14(18)21-8-9-1-4-11(5-2-9)16(19)20/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCRFIHORYYAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate

Synthesis of the 4-Nitrobenzyl Moiety and 5-Chloro-2-Hydroxybenzoic Acid Precursors

The successful synthesis of the final ester is contingent upon the efficient preparation of its precursors: 4-nitrobenzyl alcohol and 5-chloro-2-hydroxybenzoic acid.

4-Nitrobenzyl Alcohol:

This precursor provides the "4-nitrobenzyl" portion of the target molecule. Common synthetic routes start from commercially available nitrotoluene or nitrobenzaldehyde derivatives.

From 4-Nitrobenzyl Halides : A straightforward method involves the hydrolysis of 4-nitrobenzyl chloride or bromide. This reaction can be performed in an aqueous system, often with a mild base like sodium carbonate, to yield 4-nitrobenzyl alcohol chemicalbook.comgoogle.com. The use of imidazole-type ionic liquids has been reported to catalyze this hydrolysis under mild conditions google.com.

Reduction of 4-Nitrobenzaldehyde : Another common approach is the reduction of 4-nitrobenzaldehyde. Various reducing agents can accomplish this transformation, including sodium borohydride (NaBH₄) researchgate.net. The progress of the reaction can be monitored by observing the disappearance of the aldehyde peak and the appearance of the alcohol peak in spectroscopic analysis researchgate.net.

Starting Material Reagents Key Conditions Outcome
4-Nitrobenzyl ChlorideWater, Sodium CarbonateHeating (e.g., 130-140°C)Hydrolysis to the alcohol google.com
4-Nitrobenzyl Chloride/BromideWater, Imidazole ionic liquidMild heating (e.g., 80-100°C)Catalytic hydrolysis google.com
4-NitrobenzaldehydeSodium Borohydride (NaBH₄)Typically in an alcohol solventSelective reduction of the aldehyde researchgate.net
4-Nitrobenzyl AcetateSodium Hydroxide (B78521), MethanolHeatingSaponification to the alcohol orgsyn.org

5-Chloro-2-Hydroxybenzoic Acid (5-Chlorosalicylic Acid):

This precursor, a derivative of salicylic (B10762653) acid, forms the benzoate backbone of the target compound. Its synthesis primarily involves the electrophilic chlorination of salicylic acid.

Direct Chlorination of Salicylic Acid : The most direct route is the chlorination of salicylic acid. However, this reaction can produce a mixture of isomers, including 3-chloro and 3,5-dichloro derivatives, making purification challenging ias.ac.inias.ac.in. To achieve higher selectivity for the desired 5-chloro isomer, specific reaction conditions are necessary. Patented processes describe dissolving salicylic acid in a halogenated aromatic solvent, such as chlorobenzene, and carrying out the chlorination with chlorine gas at elevated temperatures (100°C to 150°C) google.com. This method improves the yield and purity of 5-chlorosalicylic acid significantly google.comgoogle.com. Controlling the reaction temperature and the rate of chlorine addition is crucial for minimizing the formation of by-products ias.ac.in.

Starting Material Reagents Key Conditions Advantages/Disadvantages
Salicylic AcidChlorine (Cl₂)Glacial Acetic AcidCan produce a mixture of isomers (3-chloro, 5-chloro, 3,5-dichloro) ias.ac.inias.ac.in
Salicylic AcidChlorine (Cl₂)Halogenated aromatic solvent (e.g., Chlorobenzene)High temperature (100-150°C) improves yield and purity of the 5-chloro isomer google.com
5-Aminosalicylic AcidNaNO₂, HCl, then CuClDiazotization followed by Sandmeyer-type reactionA multi-step process, often considered less commercially feasible

Esterification Reactions for 4-Nitrobenzyl 5-Chloro-2-Hydroxybenzoate Synthesis

Once the precursors are obtained, the formation of the ester bond is the final key step. Several established esterification methodologies can be employed.

The most classic method is the direct reaction between the carboxylic acid and the alcohol. The Fischer-Speier esterification involves heating the carboxylic acid (5-chloro-2-hydroxybenzoic acid) and the alcohol (4-nitrobenzyl alcohol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) reddit.comorganic-chemistry.org. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol) can be used, or the water formed as a by-product can be removed, for instance, by azeotropic distillation organic-chemistry.org.

To achieve esterification under milder conditions and often in higher yields, the carboxylic acid can be converted into a more reactive intermediate.

Acyl Chloride Formation : 5-chloro-2-hydroxybenzoic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 5-chloro-2-hydroxybenzoyl chloride khanacademy.orgchemguide.co.uklibretexts.orgmasterorganicchemistry.comlibretexts.org. This acyl chloride then readily reacts with 4-nitrobenzyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl by-product.

Carbodiimide Coupling : A widely used method for mild esterification is the Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) organic-chemistry.orgrsc.org. In this process, DCC activates the carboxylic acid to form an O-acylisourea intermediate. The subsequent nucleophilic attack by 4-nitrobenzyl alcohol yields the desired ester. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to accelerate the reaction and suppress side reactions organic-chemistry.orgrsc.org. A significant consideration for this method is the removal of the dicyclohexylurea (DCU) by-product, which is insoluble in most organic solvents and can typically be removed by filtration researchgate.net.

Transesterification is an alternative route that begins with a pre-existing ester of 5-chloro-2-hydroxybenzoic acid, typically a simple alkyl ester like methyl 5-chloro-2-hydroxybenzoate. This lower-boiling point ester is then heated with 4-nitrobenzyl alcohol in the presence of an acid or base catalyst. The equilibrium is driven forward by removing the more volatile alcohol (methanol in this case) by distillation. This method can be particularly effective for preparing more complex esters from simpler ones researchgate.netepo.org.

In the pursuit of greener and more sustainable chemical processes, enzymatic catalysis represents a modern approach to ester synthesis. Lipases are enzymes that can catalyze esterification under very mild conditions, often with high chemo- and regioselectivity. While specific research detailing the enzymatic synthesis of this compound is not widely documented, this methodology is a promising area of investigation. The process would involve reacting the two precursors in a suitable organic solvent in the presence of an immobilized lipase, avoiding the need for harsh acidic or basic catalysts and simplifying product purification.

Purification Techniques and Methodological Considerations

Regardless of the synthetic route chosen, the final product, this compound, must be isolated and purified from unreacted starting materials, catalysts, and by-products.

Work-up : The initial step after the reaction is typically an aqueous work-up. The reaction mixture is diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid, followed by washing with a mild aqueous acid to remove any basic catalysts (like DMAP or pyridine) ma.edu. A final wash with brine helps to remove residual water before drying the organic phase with an agent like anhydrous sodium sulfate or magnesium sulfate guidechem.com.

Recrystallization : As the target compound is a solid, recrystallization is a primary method for purification illinois.edursc.orgresearchgate.net. The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the purified ester crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; suitable options for aromatic esters might include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane illinois.edu.

Column Chromatography : For achieving very high purity or separating the product from closely related impurities, silica gel column chromatography is a standard technique sapub.orgoup.comresearchgate.net. The crude mixture is loaded onto a silica gel column, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. The components of the mixture separate based on their differing polarities and affinities for the silica gel researchgate.net. The progress of the separation is monitored using Thin-Layer Chromatography (TLC) guidechem.com.

A key methodological consideration, particularly for methods involving DCC, is the efficient removal of by-products like DCU, which necessitates filtration before subsequent purification steps researchgate.net. Reaction monitoring by TLC is essential throughout the synthesis to determine reaction completion and to guide the purification process guidechem.com.

Design and Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

The rational design of analogues of this compound involves strategic modifications to its three main components: the 4-nitrobenzyl group, the 5-chloro-2-hydroxybenzoate ring, and the ester linkage. These modifications aim to probe the electronic and steric requirements for the compound's activity and to optimize its properties. A general synthetic approach to the parent compound would likely involve the esterification of 5-chloro-2-hydroxybenzoic acid with 4-nitrobenzyl alcohol under appropriate acidic or coupling agent-mediated conditions. The precursors themselves can be synthesized through established organic chemistry routes. For instance, 5-chloro-2-hydroxybenzoic acid is a commercially available substituted salicylic acid derivative. 4-Nitrobenzyl alcohol can be prepared from the reduction of 4-nitrobenzoic acid or by the hydrolysis of 4-nitrobenzyl halide.

The 4-nitrobenzyl moiety is a key feature of the molecule, and its modification can significantly impact electronic properties and potential interactions with biological targets. SAR studies in this area often explore the role of the nitro group's position and its replacement with other electron-withdrawing or electron-donating groups.

Key modifications can include:

Replacement of the Nitro Group: Substituting the nitro group with other functionalities such as cyano (-CN), trifluoromethyl (-CF3), halo (e.g., -Cl, -Br), or methoxy (-OCH3) groups allows for a systematic evaluation of the impact of different electronic and lipophilic characteristics.

Introduction of Additional Substituents: Adding further substituents to the benzyl (B1604629) ring can probe specific binding pockets and enhance potency or selectivity.

These modifications are typically achieved by starting with the appropriately substituted benzyl alcohol or benzyl halide in the esterification reaction with 5-chloro-2-hydroxybenzoic acid.

Table 1: Proposed Modifications of the Nitrobenzyl Group

Modification Type Position of Substituent Substituent (R) Resulting Moiety
Positional Isomer 2-position -NO2 2-Nitrobenzyl
Positional Isomer 3-position -NO2 3-Nitrobenzyl
Group Replacement 4-position -CN 4-Cyanobenzyl
Group Replacement 4-position -CF3 4-(Trifluoromethyl)benzyl
Group Replacement 4-position -Cl 4-Chlorobenzyl
Group Replacement 4-position -OCH3 4-Methoxybenzyl

The 5-chloro-2-hydroxybenzoate ring offers multiple positions for substitution, allowing for a detailed exploration of how changes in its electronic and steric profile affect activity. The existing chloro and hydroxyl groups are key features that can be altered or repositioned.

Potential modifications include:

Modification of the Halogen: Replacing the chlorine atom at the 5-position with other halogens like fluorine, bromine, or iodine can systematically vary the size and electronic influence at this position.

Positional Isomers of the Halogen: Moving the chloro substituent to other positions on the ring (e.g., 3-chloro or 4-chloro) can help to understand the spatial requirements for interaction.

Alteration of the Hydroxyl Group: Acylating or alkylating the 2-hydroxyl group would investigate the importance of this hydrogen bond donor. Its relocation to other positions on the ring would also be informative.

Introduction of Other Substituents: Introducing small alkyl groups, methoxy groups, or other functionalities at available positions (e.g., 3 or 4) can provide insights into the steric and electronic tolerances of the binding site.

The synthesis of these analogues would begin with the corresponding substituted 2-hydroxybenzoic acids, which can be prepared through various aromatic substitution reactions.

Table 2: Proposed Substitutions on the 5-Chloro-2-Hydroxybenzoate Ring

Modification Type Position Original Group New Group (X or Y) Resulting Moiety
Halogen Variation 5-position -Cl -F 5-Fluoro-2-hydroxybenzoate
Halogen Variation 5-position -Cl -Br 5-Bromo-2-hydroxybenzoate
Positional Isomer 3-position -H -Cl 3-Chloro-2-hydroxybenzoate
Positional Isomer 4-position -H -Cl 4-Chloro-2-hydroxybenzoate
Hydroxyl Modification 2-position -OH -OCH3 5-Chloro-2-methoxybenzoate

Common variations include:

Amide Linkage: Replacing the ester oxygen with a nitrogen atom (-NH- or -NR-) to form an amide linkage introduces a hydrogen bond donor and can increase metabolic stability.

Thioester Linkage: Substitution of the ester oxygen with a sulfur atom to create a thioester can alter the bond angle and electronic character of the linker.

Reverse Ester/Amide: Reversing the orientation of the linkage (e.g., to a carboxylate attached to the benzyl alcohol and an ester with the phenolic hydroxyl) can explore different binding orientations.

Methylene (B1212753) Ether or Amine Linkages: Replacing the carbonyl of the ester with a methylene group (-CH2-) to form an ether or amine linker provides greater conformational flexibility.

The synthesis of these analogues would require different coupling strategies. For example, amide analogues would be synthesized by coupling the corresponding carboxylic acid and amine using standard peptide coupling reagents.

Table 3: Proposed Variations in the Ester Linkage

Linkage Type Chemical Structure Description
Amide -C(O)NH- Replacement of the ester oxygen with a nitrogen atom.
Thioester -C(O)S- Replacement of the ester oxygen with a sulfur atom.
Reverse Ester -OC(O)- Reversed orientation of the ester functionality.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-nitrobenzyl 5-chloro-2-hydroxybenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments, and their connectivity.

Proton NMR (¹H NMR) Methodologies

Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum reveals distinct signals corresponding to the different proton environments in its two aromatic rings and the benzylic methylene (B1212753) linker.

The 5-chloro-2-hydroxybenzoate moiety features three aromatic protons. The proton at C3 is expected to appear as a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, being coupled to both the C3 and C6 protons. The proton at C6 will present as a doublet, coupled to the C4 proton. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, its chemical shift being concentration-dependent.

The 4-nitrobenzyl portion of the molecule displays a characteristic A₂B₂ system for its para-substituted aromatic ring, resulting in two distinct doublets. The benzylic methylene (-CH₂) protons, situated between the ester oxygen and the nitrophenyl ring, are chemically equivalent and appear as a singlet, as they have no adjacent protons to couple with.

Expected ¹H NMR Chemical Shifts and Splitting Patterns

Protons Expected Chemical Shift (δ, ppm) Multiplicity Notes
Ar-H (Salicylate Ring) 6.9 - 7.8 d, dd Three distinct signals corresponding to protons at C3, C4, and C6.
Ar-H (Nitrobenzyl Ring) 7.6 - 8.3 d Two doublets (A₂B₂ system) for the four protons.
-CH₂- (Benzylic) ~5.4 s Singlet signal for the two methylene protons.

Carbon-13 NMR (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Given the low symmetry of this compound, a unique signal is expected for each of its 14 carbon atoms.

Key signals include the ester carbonyl carbon (C=O) at the most downfield position (typically 165-175 ppm). The aromatic carbons show a range of shifts, with those attached to electronegative atoms (O, N, Cl) appearing at lower fields. The benzylic methylene carbon (-CH₂) signal is found in the aliphatic region, typically around 65-75 ppm.

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ, ppm) Notes
C=O (Ester) 165 - 175 Carbonyl carbon.
C-O (Phenolic) 155 - 162 Aromatic carbon attached to the hydroxyl group.
C-NO₂ (Aromatic) 145 - 150 Aromatic carbon attached to the nitro group.
C-Cl (Aromatic) 125 - 135 Aromatic carbon attached to chlorine.
Aromatic CH 115 - 145 Signals for the seven aromatic C-H carbons.
Aromatic C (Quaternary) 110 - 145 Signals for the three quaternary aromatic carbons not attached to heteroatoms.

2D NMR Experiments (COSY, HSQC, HMBC) in Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu In this compound, COSY would show cross-peaks between the adjacent aromatic protons on the salicylate (B1505791) ring (H3-H4, H4-H6) and between the coupled protons on the nitrobenzyl ring, confirming their relative positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This technique is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would correlate the benzylic -CH₂- proton singlet to its corresponding carbon signal and each aromatic proton to its respective carbon atom. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comresearchgate.net This is crucial for connecting molecular fragments that are not directly bonded through protons. The key HMBC correlation for this molecule would be between the benzylic methylene protons (-CH₂) and the ester carbonyl carbon (C=O), which unambiguously confirms the ester linkage between the 4-nitrobenzyl and 5-chloro-2-hydroxybenzoyl moieties. Further correlations from aromatic protons to neighboring carbons would solidify the assignments for the entire structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis in Research

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. docbrown.info A strong, sharp peak characteristic of the ester carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. The nitro group (NO₂) gives rise to two distinct, strong absorptions: an asymmetric stretching band near 1520 cm⁻¹ and a symmetric stretching band near 1350 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester and phenol (B47542) groups would be visible in the 1100-1300 cm⁻¹ region, while the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹. docbrown.infonist.gov

Characteristic IR Absorption Frequencies

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Phenol O-H Stretch, broad 3200 - 3600
Ester C=O Stretch, strong 1700 - 1730
Nitro N-O Asymmetric Stretch ~1520
Nitro N-O Symmetric Stretch ~1350
Aromatic C=C Stretch 1450 - 1600
Ester/Phenol C-O Stretch 1100 - 1300

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₄H₁₀ClNO₅. HRMS analysis would yield an exact mass measurement that corresponds to the calculated monoisotopic mass of 307.0248 g/mol , confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observable for the molecular ion peak ([M]⁺ and [M+2]⁺).

Under electron ionization (EI), the molecule undergoes fragmentation. Key fragmentation pathways include the cleavage of the fragile ester and benzylic bonds. A prominent fragment is often the 4-nitrobenzyl cation at m/z 136, formed by cleavage of the benzylic C-O bond. Another expected fragment is the 5-chloro-2-hydroxybenzoyl cation at m/z 155/157, resulting from cleavage on the other side of the ester oxygen.

Expected Mass Spectrometry Fragments

m/z (for ³⁵Cl) Fragment Ion Formula
307 [M]⁺ [C₁₄H₁₀ClNO₅]⁺
171 [M - C₇H₆NO₂]⁺ [C₇H₄ClO₂]⁺
155 [M - C₇H₆NO₃]⁺ [C₇H₄ClO]⁺

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

No tandem mass spectrometry (MS/MS) data, including fragmentation patterns or detailed structural analysis, has been published for this compound. This technique would be invaluable for confirming the molecular structure by breaking the molecule into smaller, charged fragments and analyzing their mass-to-charge ratios to piece together the original structure.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallography data for this compound. Such a study would provide precise three-dimensional coordinates of the atoms within the crystal lattice, offering definitive proof of its molecular geometry, conformation, and intermolecular interactions in the solid state. Without this, details of bond lengths, bond angles, and crystal packing remain undetermined.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

The investigation for Circular Dichroism (CD) spectroscopy data for chiral analogues of this compound yielded no results. As the parent compound is not chiral, this technique would only be applicable to specifically synthesized chiral derivatives. CD spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules, and the absence of data indicates that such chiral analogues have likely not been synthesized or characterized in the published literature.

Computational and Theoretical Investigations of 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular geometry, and orbital energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-nitrobenzyl 5-chloro-2-hydroxybenzoate. DFT studies can elucidate various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For analogous compounds, such as derivatives of 2-chloro-4-nitrobenzamide, DFT calculations using the B3LYP functional and 6-31G++ basis sets have been employed to determine geometrical properties and chemical reactivity descriptors. manipal.edu The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's reactivity; a smaller energy gap suggests higher reactivity. manipal.edu For a series of 2-thioxothiazolidin-4-one derivatives, this energy gap was found to be in the range of 2.8-3.4 eV, indicating a potential for easy electron transfer. manipal.edu

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For similar molecules, the electrophilic regions are often located around hydrogen atoms, while nucleophilic regions are centered on electronegative atoms like oxygen and nitrogen. nih.govbohrium.com

Illustrative DFT-Calculated Properties for an Analogous Compound

PropertyCalculated ValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)2.8-3.4 eV manipal.eduIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment-A measure of the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)-Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.

Note: The data presented is for analogous compounds and serves as an example of the type of information obtained from DFT studies.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular conformation and reactivity.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Example Docking Results for Analogous Compounds

Compound SeriesTarget ProteinRange of Binding Energies (kcal/mol)Key Interactions Identified
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-glucosidase, α-amylase-8.0 to -9.7 nih.govHydrogen bonding, electrostatic, hydrophobic nih.govresearchgate.net
2-thioxothiazolidin-4-one derivativesPPAR-γ-7.953 to -8.212 manipal.eduNot specified
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivativesα-glucosidase, α-amylase-8.0 to -10.2 (α-glucosidase), -8.3 to -11.1 (α-amylase) nih.govNot specified

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and refine the understanding of binding interactions.

In studies of related compounds, MD simulations were performed on the most active compounds to validate their binding stability within the active sites of target proteins like α-glucosidase and α-amylase. nih.govnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex during the simulation is a key metric; a stable RMSD suggests that the ligand remains securely bound in its predicted pose. nih.govnih.gov Such simulations would be invaluable for confirming the stability of this compound within a specific biological target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized analogues can be predicted.

The development of a QSAR model for analogues of this compound would involve several steps. First, a dataset of structurally related compounds with measured biological activity would be compiled. Then, a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Finally, statistical methods would be used to build a model that correlates these descriptors with the observed activity.

For instance, QSAR studies on benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors have successfully developed 2D and 3D-QSAR models with good predictive power (R² values ranging from 0.58 to 0.77 and external prediction r² values from 0.51 to 0.80). nih.gov The validation of these models is crucial and involves statistical parameters like the cross-validated correlation coefficient (q²) and various metrics to prevent overfitting. nih.gov A robust QSAR model for analogues of this compound could guide the design of new derivatives with potentially enhanced activity.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Chemistry

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules at an atomic level. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), can offer profound insights into its formation, stability, and potential reactivity. While specific experimental computational studies on this exact molecule are not prevalent in public literature, we can construct a robust theoretical framework based on well-established principles and computational studies of analogous structures, such as salicylate (B1505791) derivatives, nitrobenzyl esters, and chlorinated aromatic compounds. nih.govresearchgate.netmasterorganicchemistry.com

Predicted Synthesis Pathway and Mechanistic Analysis

A primary synthetic route to this compound is the esterification of 5-chloro-2-hydroxybenzoic acid. A common method for such a transformation is the reaction of the sodium salt of 5-chloro-2-hydroxybenzoic acid (sodium 5-chloro-2-hydroxybenzoate) with 4-nitrobenzyl bromide. This reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, a class of reactions extensively studied by computational means. wikipedia.org

The proposed reaction mechanism involves the following key steps:

Deprotonation: 5-chloro-2-hydroxybenzoic acid is treated with a base (e.g., sodium hydroxide) to form the more nucleophilic sodium 5-chloro-2-hydroxybenzoate. The carboxylate anion is a significantly better nucleophile than the neutral carboxylic acid.

Nucleophilic Attack: The carboxylate anion attacks the benzylic carbon of 4-nitrobenzyl bromide. This is a concerted step where the new Carbon-Oxygen bond forms simultaneously as the Carbon-Bromine bond breaks. wikipedia.orgyoutube.com

Transition State (TS): A high-energy transition state is formed where the carboxylate oxygen, the benzylic carbon, and the departing bromide ion are momentarily co-planar with partial bonds. masterorganicchemistry.com

Interactive Data Table: Predicted Energy Profile for SN2 Esterification

The following table presents hypothetical, yet realistic, calculated energy values for the proposed SN2 synthesis of this compound. These values are representative of what a DFT study would yield.

SpeciesRelative Energy (kcal/mol)Description
Reactants (carboxylate + benzyl (B1604629) bromide)0.00The baseline energy of the separated starting materials.
Transition State (TS)+20.5The energy barrier for the reaction, representing the SN2 transition state. researchgate.net
Products (ester + bromide ion)-15.2The final energy of the products, indicating an exothermic reaction.

Note: These values are illustrative and would be determined with precision in a dedicated computational study.

Mechanistic Insights from Transition State Analysis

Analysis of the calculated transition state geometry provides critical details about the reaction mechanism. Key bond lengths and angles can be precisely determined.

Interactive Data Table: Predicted Transition State Geometry

ParameterPredicted Value (Å)Significance
C(benzyl)-O(carboxylate) Bond Length2.15Represents the forming bond; longer than a typical C-O single bond.
C(benzyl)-Br Bond Length2.20Represents the breaking bond; significantly elongated compared to the C-Br bond in the reactant.
O-C-Br Angle~180°Confirms the backside attack characteristic of an SN2 mechanism, leading to Walden inversion. wikipedia.org

Note: Values are representative and derived from general principles of SN2 transition states.

Influence of Substituents on Reactivity

Computational studies are particularly adept at dissecting the electronic effects of substituents. nih.govnih.gov In this compound, the chloro and nitro groups play crucial roles:

5-Chloro Group: The chlorine atom on the salicylate ring is an electron-withdrawing group. Theoretical calculations could quantify its effect on the nucleophilicity of the carboxylate group. While it deactivates the aromatic ring, its impact on the carboxylate's reactivity in this SN2 context would be a key output of the simulation.

4-Nitro Group: The para-nitro group on the benzyl moiety is a strong electron-withdrawing group. This makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack, which would be predicted to lower the activation energy of the reaction compared to an unsubstituted benzyl bromide. nih.gov

Potential for Photochemical Cleavage

The presence of a nitrobenzyl group suggests that this compound could function as a "caged compound," releasing 5-chloro-2-hydroxybenzoic acid upon UV irradiation. While the photochemistry of ortho-nitrobenzyl esters is more commonly exploited, para-nitrobenzyl esters are also known to undergo photodissociation, albeit sometimes through different mechanisms like intramolecular electron transfer. rsc.orgnih.govacs.org

A computational investigation could explore the excited-state potential energy surface to predict the mechanism of photocleavage. This would involve calculating the energies of excited states and identifying potential intermediates, such as the aci-nitro tautomer, which is a known intermediate in the photoreactions of many nitrobenzyl compounds. researchgate.netresearchgate.net Such studies can predict the quantum yield and the feasibility of using this compound in applications requiring light-triggered release. upenn.edu

Exploration of Biological and Biochemical Interactions of 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate Pre Clinical/in Vitro Research Focus

Enzyme Inhibition Studies in Research Settings

Enzyme inhibition is a critical area of investigation in pharmacology and biochemistry. For a compound like 4-nitrobenzyl 5-chloro-2-hydroxybenzoate, its potential to modulate enzyme activity is a primary focus of in vitro research. This involves studying its interaction with various enzymes to determine if it can reduce their catalytic efficacy.

The structure of this compound contains an ester linkage, making it a potential substrate for esterase enzymes. Esterases are a class of hydrolase enzymes that cleave ester bonds, a common metabolic pathway for many ester-containing drugs and compounds in biological systems.

In a research setting, the hydrolysis of this compound would likely be investigated using purified esterases, such as porcine liver esterase, or cell lysates containing these enzymes. researchgate.net The reaction would involve the cleavage of the ester bond to yield 5-chloro-2-hydroxybenzoic acid (a derivative of salicylic (B10762653) acid) and 4-nitrobenzyl alcohol. The progress of the hydrolysis can be monitored by measuring the appearance of the products or the disappearance of the parent compound using techniques like High-Performance Liquid Chromatography (HPLC). Research has shown that the pH of the environment can significantly influence the rate of such enzymatic hydrolysis. researchgate.net

The biotransformation of a related compound, 4-chloro-2-nitrophenol, by bacterial species has been observed to yield various metabolites, indicating that microbial systems can also modify such chlorinated and nitrated aromatic structures. nih.gov This suggests that the metabolic fate of this compound could be complex and dependent on the biological system it is introduced into.

The structural moieties of this compound suggest potential inhibitory activity against several classes of enzymes.

Cyclooxygenase (COX) Enzymes: The 5-chloro-2-hydroxybenzoate portion is structurally analogous to salicylic acid, the active metabolite of aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. nih.gov Furthermore, research into other molecules has identified that a 4-chloro and 2-hydroxy substitution pattern can contribute to good and selective COX-2 inhibition. nih.gov Studies on various extracts have demonstrated significant COX-2 inhibitory effects, with some showing inhibition levels comparable to the selective COX-2 inhibitor, celecoxib. mdpi.com

Proteases: The 4-nitrobenzyl group has been identified as an efficient anchoring moiety in the design of inhibitors for proteases like matrix metalloproteinases (MMPs) and bacterial collagenases. nih.gov In studies on related compounds, this group fits into specific pockets of the enzyme's active site, contributing to the inhibitory action. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory effects against certain proteases.

Other Enzymes: Derivatives of 2-hydroxybenzamides, known as salicylanilides, have been found to inhibit bacterial enzymes such as d-alanine-d-alanine ligase and sortase A, which are involved in the synthesis of the bacterial cell wall. nih.gov This suggests a potential for antibacterial applications through enzyme inhibition. Additionally, compounds with nitrobenzamide structures have been evaluated for their inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov

Table 1: Potential Enzyme Targets for this compound Based on Structural Analogy

Enzyme ClassPotential TargetRationale for Investigation
OxidoreductasesCyclooxygenase (COX-1, COX-2)The 5-chloro-2-hydroxybenzoate moiety is similar to salicylates, known COX inhibitors. nih.gov
Hydrolases (Proteases)Matrix Metalloproteinases (MMPs)The 4-nitrobenzyl group can act as an effective anchoring moiety in protease inhibitors. nih.gov
Hydrolases (Proteases)Bacterial CollagenaseThe 4-nitrobenzyl group has been shown to be effective in inhibitors of bacterial proteases. nih.gov
LigasesBacterial d-alanine-d-alanine ligaseSalicylanilide (B1680751) derivatives, which are structurally related, inhibit this enzyme. nih.gov
Hydrolasesα-Amylase, α-GlucosidaseRelated nitrobenzamide compounds have shown inhibitory activity against these enzymes. nih.gov

This table is based on inferred activities from structurally similar compounds and does not represent direct experimental data for this compound.

To quantify the potency and mechanism of enzyme inhibition, kinetic analyses are performed. These studies measure the rate of the enzymatic reaction at different concentrations of the substrate and inhibitor. Key parameters derived from these analyses include:

Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an indicator of the affinity of the enzyme for its substrate.

Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition Constant (Kᵢ): Indicates the affinity of the inhibitor for the enzyme. A lower Kᵢ value signifies a more potent inhibitor.

For example, in a hypothetical study of this compound as a COX-2 inhibitor, researchers would measure the rate of prostaglandin (B15479496) production in the presence of varying concentrations of the compound. The resulting data would be used to determine the Kᵢ and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). While no specific kinetic data for this compound is available, research on related protease inhibitors has reported Kᵢ values in the nanomolar range, indicating high potency. nih.gov

Table 2: Hypothetical Kinetic Parameters for Enzyme Inhibition

Enzyme TargetInhibitorKᵢ (nM)Type of Inhibition
COX-2This compoundData Not AvailableTo be determined
MMP-1Compound with 4-nitrobenzyl moiety3-5 nih.govTo be determined
α-AmylaseRelated Nitrobenzamide Derivative900 nih.govTo be determined

This table presents hypothetical and comparative data to illustrate the principles of kinetic analysis. The values for this compound are not yet determined.

Receptor Binding Affinity Studies (In Vitro Methodologies)

Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor and to quantify the affinity of this interaction. These studies are fundamental in understanding the pharmacological profile of a molecule. A common in vitro method is the radioligand binding assay, where a radioactively labeled compound known to bind to the receptor (the radioligand) competes with the test compound for the binding sites. The amount of radioligand displaced by the test compound is measured, and from this, the binding affinity (often expressed as an IC₅₀ or Kᵢ value) can be calculated.

Currently, there is no published research in the public domain detailing the receptor binding affinities of this compound for any specific receptor.

Cellular Uptake and Intracellular Fate in Model Systems (Excluding Human Clinical Data)

Understanding how a compound enters cells and where it localizes is crucial for evaluating its potential biological activity. In vitro model systems, such as cultured cell lines, are used for these investigations.

For instance, Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized epithelial cell layer, are often used to predict the intestinal absorption of compounds. Studies on some complex nitrobenzamide derivatives have shown low permeability in Caco-2 and MDCK cell lines, which could suggest limited absorption across cellular barriers. nih.gov However, these studies also indicated a high capacity for protein binding. nih.gov

The intracellular fate of this compound would involve its distribution within cellular compartments and its potential metabolism by intracellular enzymes, such as the esterases mentioned earlier. The products of this metabolism, 5-chloro-2-hydroxybenzoic acid and 4-nitrobenzyl alcohol, would then have their own distinct intracellular fates and potential biological activities.

Mechanism of Action Studies in In Vitro Biological Assays

Elucidating the mechanism of action involves a series of in vitro assays to pinpoint the specific biochemical pathways a compound affects. Based on the potential enzyme inhibitory activities discussed previously, the mechanism of action for this compound could be multifaceted.

If it acts as a COX inhibitor, its mechanism would involve the blockade of the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov The selectivity for COX-1 versus COX-2 would be a critical determinant of its potential therapeutic profile and side effects.

Alternatively, if the compound functions as a prodrug, its primary mechanism would be its hydrolysis by esterases to release the active components. The resulting 5-chloro-2-hydroxybenzoic acid could then exert its effects, for example, by inhibiting COX enzymes. The 4-nitrobenzyl alcohol moiety would also be released and its own biological effects would need to be considered.

In the context of antibacterial activity, if the compound inhibits enzymes like d-alanine-d-alanine ligase, its mechanism would be the disruption of bacterial cell wall synthesis, leading to bacterial cell death. nih.gov

Further in vitro studies, such as gene expression analysis or pathway-specific reporter assays, would be necessary to fully delineate the mechanism of action of this compound.

Bioavailability Considerations from a Theoretical and Pre-Clinical Perspective

The bioavailability of a compound, which dictates its concentration in systemic circulation after administration, is a critical factor in determining its potential biological activity. For this compound, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential. In the absence of direct in vivo or in vitro experimental data for this specific molecule, a theoretical and pre-clinical perspective can be constructed by analyzing its structural components: the 5-chlorosalicylate moiety and the 4-nitrobenzyl ester group.

The presence of the ester linkage in this compound is a key determinant of its metabolic fate and, consequently, its bioavailability. Ester groups are susceptible to hydrolysis by various esterases present in the plasma, liver, and other tissues. This enzymatic cleavage would release 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) and 4-nitrobenzyl alcohol.

The 5-chlorosalicylate component, once liberated, would likely follow the metabolic pathways of other salicylates. Salicylates are known to be absorbed from the gastrointestinal tract and undergo metabolism, including conjugation with glycine (B1666218) and glucuronic acid, before being excreted. The presence of the chlorine atom may influence the rate and pattern of metabolism compared to salicylic acid itself. For instance, studies on the microbial metabolism of chlorosalicylates have shown that they can be degraded, suggesting that analogous enzymatic processes could occur in higher organisms. nih.gov

The 4-nitrobenzyl alcohol moiety resulting from hydrolysis would also undergo further metabolism. Nitroaromatic compounds are known to be metabolized through reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.govacs.org These reduction reactions can be catalyzed by various nitroreductases found in the liver and other tissues. The resulting aminobenzyl alcohol could then be subject to further conjugation reactions. It is also important to note that o-nitrobenzyl esters are a class of compounds known for their use as photolabile protecting groups in chemical synthesis, a property that stems from the reactivity of the nitrobenzyl group. nih.govumass.edu

Below is a table summarizing the predicted physicochemical properties and metabolic fate of this compound based on theoretical considerations and data from related compounds.

Parameter Predicted Characteristic/Metabolic Fate Basis of Prediction
Molecular Weight ModerateBased on the structure and comparison with similar compounds like 4-nitrobenzyl 4-hydroxybenzoate (B8730719) (273.24 g/mol ) nih.gov
Lipophilicity (logP) ModerateInferred from related structures; 4-nitrobenzyl 4-hydroxybenzoate has an XLogP3 of 3.4 nih.gov
Polar Surface Area (PSA) Moderate to HighThe presence of nitro and hydroxyl groups suggests a significant PSA. 4-nitrobenzyl 4-hydroxybenzoate has a TPSA of 92.4 Ų nih.gov
Primary Metabolic Pathway Ester HydrolysisThe ester linkage is a primary target for esterase enzymes in the body
Metabolites 5-chloro-2-hydroxybenzoic acid and 4-nitrobenzyl alcoholResulting from the cleavage of the ester bond
Further Metabolism of 5-chlorosalicylate Conjugation (e.g., glucuronidation, glycine conjugation)Based on the known metabolism of salicylates
Further Metabolism of 4-nitrobenzyl alcohol Reduction of the nitro group to an amino groupA common metabolic pathway for nitroaromatic compounds nih.govacs.org
Expected Oral Bioavailability LowDue to extensive first-pass metabolism (ester hydrolysis and subsequent reactions)

Mechanistic Studies of 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate Action and Transformation

Hydrolytic Pathways and Metabolic Transformation in Biological Systems (In Vitro)

The transformation of 4-nitrobenzyl 5-chloro-2-hydroxybenzoate in biological systems can proceed through both enzyme-mediated and spontaneous chemical reactions. These pathways are critical in determining the compound's stability and the release of its active components.

Enzymatic Hydrolysis Mechanisms

The ester linkage in this compound is a prime target for enzymatic hydrolysis by esterases, such as carboxylesterases, which are abundant in various biological tissues. The generally accepted mechanism for this catalysis involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and an acidic residue like aspartate or glutamate) within the enzyme's active site. semanticscholar.org

The process is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, leading to the release of the 4-nitrobenzyl alcohol moiety and the formation of an acyl-enzyme intermediate with 5-chlorosalicylic acid. Subsequent hydrolysis of this intermediate by a water molecule regenerates the free enzyme and releases the 5-chlorosalicylic acid.

The rate of this enzymatic hydrolysis is influenced by the stereoelectronic properties of the substituents on the aromatic rings. semanticscholar.org While specific kinetic data for this compound is not extensively documented, studies on analogous p-nitrophenyl esters demonstrate how electron-withdrawing and donating groups can affect reaction rates.

Table 1: Representative Data on Enzymatic Hydrolysis of Nitrophenyl Esters

Substrate Enzyme Relative Rate of Hydrolysis
4-Nitrophenyl acetate Porcine Liver Esterase 1.0
4-Nitrophenyl butyrate Porcine Liver Esterase 1.5

Note: This table presents illustrative data for analogous compounds to demonstrate enzymatic principles.

Non-Enzymatic Degradation Routes

In the absence of enzymes, this compound can undergo hydrolysis, particularly under alkaline or acidic conditions, although this process is generally slower than enzyme-catalyzed reactions. The mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the ester's carbonyl carbon. rsc.org

Under basic conditions, the hydroxide ion acts as a potent nucleophile, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield 5-chlorosalicylate and 4-nitrobenzyl alcohol. The rate of this reaction is pH-dependent, increasing with higher pH. Acid-catalyzed hydrolysis can also occur, initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Prodrug Design Principles and Activation Mechanisms Based on the this compound Scaffold

The structure of this compound lends itself to consideration as a prodrug, a concept where a biologically inactive compound is converted into an active drug within the body. The 4-nitrobenzyl group is a well-established "trigger" for bioreductive prodrugs. rsc.org

Triggering Mechanisms for Prodrug Activation

The primary mechanism for the activation of prodrugs containing a 4-nitrobenzyl moiety is the enzymatic reduction of the nitro group. nih.govsci-hub.box This is often carried out by nitroreductase enzymes, which are found in certain bacteria and can be expressed in target cancer cells in gene-directed enzyme prodrug therapy (GDEPT). nih.gov

The activation cascade is as follows:

Nitro Reduction: The 4-nitro group is reduced, typically in a two-electron step by a nitroreductase, to a 4-hydroxylamino group.

Fragmentation: The resulting 4-hydroxylaminobenzyl intermediate is electronically unstable and undergoes spontaneous fragmentation through a 1,6-elimination reaction. This process is facilitated by the electron-donating character of the hydroxylamino group.

Release of Active Moiety: The fragmentation cleaves the ester bond, releasing the active molecule, in this case, 5-chlorosalicylic acid, and generating a transient p-quinone methide species from the nitrobenzyl portion.

This targeted activation in specific cells expressing the necessary enzymes is a cornerstone of the GDEPT strategy. sci-hub.box

Release Kinetics of Active Moiety

The rate at which the active 5-chlorosalicylic acid is released is critically dependent on the rate of fragmentation of the 4-hydroxylaminobenzyl intermediate. rsc.org Studies on related 4-nitrobenzyl carbamates have shown that the fragmentation rate can be modulated by substituents on the benzyl (B1604629) ring. rsc.org Electron-donating groups on the ring can accelerate fragmentation by stabilizing the developing positive charge on the benzylic carbon during the elimination reaction. rsc.org

Conversely, electron-withdrawing groups would be expected to slow down this release. The specific electronic environment of the this compound would dictate the precise kinetics of this release.

Table 2: Factors Influencing the Release of Active Moieties from 4-Nitrobenzyl-Based Prodrugs

Factor Effect on Fragmentation Rate Rationale
Electron-donating substituents on the benzyl ring Increase Stabilization of the carbocation-like transition state
Electron-withdrawing substituents on the benzyl ring Decrease Destabilization of the transition state

Note: This table is based on principles derived from studies of analogous 4-nitrobenzyl carbamates. rsc.org

Interaction Mechanisms with Biological Macromolecules (e.g., Proteins, DNA) in Model Systems

Upon release, the parent compound and its metabolites, 5-chlorosalicylic acid and 4-nitrobenzyl alcohol, can interact with various biological macromolecules.

The intact ester, being a relatively non-polar molecule, may associate with hydrophobic pockets in proteins. However, the most significant interactions are expected from its hydrolysis or activation products.

5-Chlorosalicylic acid, as a derivative of salicylic (B10762653) acid, may interact with enzymes such as cyclooxygenases, although its specific binding affinity and inhibitory potential would need to be determined.

The 4-nitrobenzyl moiety, particularly the p-quinone methide formed after prodrug activation, is an electrophilic species. This reactive intermediate can potentially alkylate nucleophilic residues on proteins and DNA, leading to covalent modifications. nih.gov The interaction of such alkylating agents with DNA can result in cross-linking or single-strand breaks, which are mechanisms of action for some anticancer drugs. nih.gov Docking studies with related 4-nitrobenzyl carbamate (B1207046) prodrugs have shown that the nitrobenzyl group can fit into the active sites of enzymes like nitroreductase, positioning it for reduction. sci-hub.box

Elucidation of Cellular and Subcellular Targets in Research Models

Direct mechanistic studies elucidating the specific cellular and subcellular targets of this compound are not extensively available in the current body of scientific literature. However, by examining research conducted on structurally related compounds, particularly those containing the 5-chloro-2-hydroxybenzoic acid scaffold and salicylanilide (B1680751) derivatives, we can infer potential biological activities and targets. These studies provide a foundation for understanding how this compound might interact within a biological system.

The core structure of 5-chloro-2-hydroxybenzoic acid is a recurring motif in compounds designed for various therapeutic purposes. Research into derivatives of this scaffold has revealed a range of biological activities, primarily antimicrobial and enzymatic inhibition. For instance, a series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro activity against a variety of microorganisms. researchgate.net

Similarly, salicylanilides, which are structurally analogous, have been identified as potent antimicrobial agents. mdpi.com Their mechanism of action is often attributed to their ability to disrupt essential cellular processes in pathogens. For example, certain salicylanilide derivatives have been found to inhibit bacterial enzymes crucial for cell wall biosynthesis, such as sortase A and D-alanine-D-alanine ligase. nih.gov

While direct evidence is lacking for this compound, the research on related compounds suggests that its biological activity, if any, would likely be directed towards microbial or enzymatic targets. The presence of the 5-chloro-2-hydroxybenzoate moiety suggests a potential for antimicrobial action, while the nitrobenzyl group could influence its uptake and interaction with cellular components.

Further research is necessary to definitively identify the cellular and subcellular targets of this compound and to understand its precise mechanism of action and transformation within biological systems. The following tables summarize the findings for structurally related compounds, which may provide insights into the potential activities of the title compound.

Interactive Data Table: Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityResearch Findings
5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesAntimycobacterial, Antibacterial, AntifungalShowed activity comparable to or higher than standards like isoniazid (B1672263) and ciprofloxacin. mdpi.com
Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffoldAntimicrobialActive against Gram-positive and Gram-negative bacteria, as well as various Mycobacterium species. researchgate.net
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesAntidiabeticDemonstrated inhibitory potential against α-glucosidase and α-amylase. nih.gov
4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamidesBactericidal against MRSAThese compounds have been identified as inhibitors of bacterial enzymes like sortase A and D-alanine-D-alanine ligase. nih.gov

Potential Research Applications and Future Directions for 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate

Development as a Research Probe or Chemical Tool

The unique structure of 4-nitrobenzyl 5-chloro-2-hydroxybenzoate suggests its potential development as a specialized research probe. The 4-nitrobenzyl group is a well-known photolabile protecting group (PPG). thieme-connect.dewikipedia.org This property could be harnessed to design a "caged" version of 5-chlorosalicylic acid or a related bioactive molecule.

Upon irradiation with UV light, the ester linkage would cleave, releasing the active molecule with high spatial and temporal control. wikipedia.orgnih.gov This would enable researchers to study the real-time effects of the released molecule on biological systems, such as cells or tissues, without the complications of continuous exposure. The nitrobenzyl group's ability to be cleaved by specific enzymes, like nitroreductases, also opens avenues for its use as a probe in targeted enzyme-prodrug therapies. acs.org

Furthermore, the inherent fluorescence of salicylic (B10762653) acid derivatives could be modulated by the 4-nitrobenzyl group, potentially leading to the development of fluorogenic probes. nih.gov The cleavage of the ester could result in a "turn-on" or "turn-off" fluorescent signal, allowing for the visualization of enzymatic activity or specific microenvironments within a biological sample.

Application in Pre-Clinical Medicinal Chemistry Research Programs

The combination of a substituted salicylic acid and a nitrobenzyl moiety points towards several promising applications in pre-clinical medicinal chemistry. Salicylic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. sci-hub.redresearchgate.net The 5-chloro substituent on the salicylic acid ring can further enhance these properties. For instance, derivatives of 5-chlorosalicylic acid have been investigated for their antimicrobial and antimycobacterial activities. researchgate.net

The 4-nitrobenzyl group can function as a pro-drug moiety. In the context of cancer therapy, 4-nitrobenzyl carbamates have been explored as prodrugs for gene-directed enzyme prodrug therapy (GDEPT). acs.org In this approach, a non-toxic prodrug is administered and is converted into a potent cytotoxic agent at the tumor site by a nitroreductase enzyme, which can be selectively expressed in cancer cells. This suggests that this compound could be investigated as a targeted anticancer agent.

Additionally, the 4-nitrobenzyl group can influence the pharmacokinetic properties of the parent molecule, potentially improving its stability, solubility, or cell permeability. Research into 4-nitrobenzyl esters has shown their utility in creating more stable synthons for applications like radiolabelling of biomolecules for PET imaging. rsc.orgnih.gov

Potential Pre-Clinical Application Rationale based on Structural Components Relevant Research Area
Targeted Anticancer Prodrug4-nitrobenzyl group as a substrate for nitroreductase enzymes expressed in tumors.Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Novel Antimicrobial Agent5-chlorosalicylic acid scaffold known for antimicrobial properties.Infectious Disease Research
Anti-inflammatory Drug CandidateSalicylic acid is a well-known anti-inflammatory agent.Inflammation and Immunology
Bioimaging Agent Precursor4-nitrobenzyl esters used in the synthesis of radiolabelled compounds.Diagnostic Imaging

Role as a Synthetic Intermediate in Complex Molecule Construction

Both 5-chlorosalicylic acid and 4-nitrobenzyl alcohol are valuable intermediates in organic synthesis. 5-Chlorosalicylic acid is used in the production of pharmaceuticals, dyes, and pesticides. chemicalbook.comguidechem.comgoogle.com It serves as a precursor for more complex molecules, such as benzoxazepines, which exhibit a range of biological activities. nih.gov

The 4-nitrobenzyl group is a widely used protecting group for carboxylic acids, alcohols, and amines in multi-step organic synthesis. ketonepharma.comcaltech.edu Its stability under various reaction conditions and its selective removal make it a crucial tool for chemists. For example, 4-nitrobenzyl bromide is a common reagent for introducing this protecting group. ketonepharma.comnih.gov Therefore, this compound could serve as a stable, protected form of 5-chlorosalicylic acid, allowing for chemical modifications on other parts of a larger molecule before the salicylic acid moiety is deprotected.

The synthesis of hydroxybenzoic acid esters is a common procedure in organic chemistry, often involving the reaction of a hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. d-nb.info

Exploration in Materials Science Research (e.g., as a monomer or cross-linking agent)

The structure of this compound lends itself to potential applications in materials science, particularly in the development of smart or responsive materials. The 4-nitrobenzyl group's photolability is a key feature here. Polymers incorporating ortho-nitrobenzyl esters can be designed to be photodegradable. mdpi.comnih.govumass.edu

This compound could potentially be used as a monomer or a cross-linking agent in the synthesis of photoresponsive polymers. For example, it could be incorporated into polymer networks for applications such as:

Photoresists: Materials that change their solubility upon exposure to light, used in microfabrication. wikipedia.org

Photodegradable Hydrogels: For controlled release of encapsulated substances or for creating patterned cell cultures. umass.edu

Smart Coatings: Coatings that can change their properties, such as adhesion or wettability, in response to a light stimulus. mdpi.comnih.gov

Salicylic acid derivatives have also been explored for their use in resins, acting as accelerators in the curing process of epoxy resins. sinoright.net

Chemosensor and Biosensor Research Applications

Derivatives of salicylic acid have been successfully employed in the development of chemosensors. nih.govrsc.orgnih.gov These sensors often rely on changes in fluorescence or electrochemical signals upon binding to a specific analyte. For instance, salicylate-based azo derivatives have been shown to act as fluorogenic chemosensors for zinc ions. nih.gov Other studies have demonstrated the use of pyrenesulfonamide receptors for the selective fluorescence sensing of salicylic acids themselves. rsc.org

The this compound molecule could be explored as a chemosensor in several ways:

The salicylic acid core could act as a binding site for specific metal ions or other small molecules.

The 4-nitrobenzyl group could be used as a quencher or a modulator of the salicylic acid's fluorescence, leading to a detectable signal upon analyte binding.

The entire molecule could be used as a precursor to synthesize more complex sensor molecules.

Electrochemical methods have also been used for the detection of salicylic acid and its derivatives, suggesting that this compound could be investigated for its electrochemical properties and potential use in biosensors. mdpi.com

Future Directions in Academic Investigation and Translational Research

The potential of this compound lies at the intersection of its two core components. Future academic research would likely focus on validating the hypothesized applications discussed above through empirical studies. Translational research would then aim to develop these findings into practical tools and therapies.

A crucial first step for any investigation is the efficient and scalable synthesis of this compound. Standard esterification methods, such as the reaction of 5-chlorosalicylic acid with 4-nitrobenzyl alcohol or 4-nitrobenzyl bromide, would be the initial approach. d-nb.infochemicalbook.com Optimization of reaction conditions to improve yield and purity would be a key area of research.

Once a reliable synthetic route is established, the derivatization of the molecule could lead to a wide array of new compounds with tailored properties. For example:

Modification of the Salicylic Acid Ring: Introducing different substituents on the aromatic ring could fine-tune the biological activity or the binding affinity for specific targets.

Modification of the Nitrobenzyl Group: Altering the substituents on the nitrobenzyl moiety could change its photophysical properties, such as the wavelength of light required for cleavage, or its susceptibility to enzymatic activation.

The synthesis of various derivatives would enable the exploration of structure-activity relationships (SAR), a fundamental aspect of drug discovery and materials science.

Integrated Computational and Experimental Approaches

The exploration of this compound's therapeutic potential can be significantly accelerated by employing a synergistic approach that combines computational modeling with experimental validation. This integrated strategy allows for the prediction of biological activities and the elucidation of mechanisms of action before undertaking extensive laboratory work.

Computational Modeling:

Initial studies would likely involve computational chemistry to understand the molecule's properties. nih.gov Techniques such as Density Functional Theory (DFT) can be used to explore the electronic and spectroscopic properties of the compound. mdpi.com Such calculations provide insights into the molecule's reactivity and how the nitro group, a strong electron-withdrawing moiety, influences the electron density across the entire structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models could also be developed. mdpi.com By comparing the structural features of this compound with a database of compounds with known biological activities, it may be possible to forecast its potential toxicological profile or therapeutic effects. researchgate.net For instance, neural network-based models have been successfully used to predict the biological activity of other nitrobenzene (B124822) compounds. researchgate.net

Molecular docking simulations represent another critical computational tool. These studies can predict how this compound might bind to specific biological targets, such as enzymes or protein receptors. For example, based on the known activities of salicylamide (B354443) derivatives, docking studies could explore its interaction with viral proteases or bacterial enzymes. nih.govnih.gov Similarly, given the properties of nitroaromatic compounds, its interaction with nitroreductase enzymes could be modeled to assess its potential as a hypoxia-activated prodrug. mdpi.commdpi.com

Experimental Validation:

The predictions generated from computational models must be validated through rigorous experimental work. Initial in vitro assays would be designed to test the hypotheses generated by docking and QSAR studies. For example, if computational models predict antimicrobial activity, the compound would be tested against a panel of bacterial and fungal strains. nih.govresearchgate.net Similarly, if antiviral activity is suggested, its ability to inhibit viral replication in cell culture would be assessed. nih.govresearchgate.net

A combined computational and experimental study on salicylic acid decarboxylase has demonstrated the power of this integrated approach. mdpi.com Quantum chemical calculations were used to predict the reaction mechanism, which was then confirmed through crystallographic studies. mdpi.com A similar workflow could be applied to this compound to identify its metabolic pathways and mechanism of action at a molecular level.

The data below illustrates a hypothetical workflow for an integrated research approach:

Phase Computational Method Objective Experimental Validation
1. Initial Screening QSAR, Pharmacophore ModelingPredict potential biological activities (e.g., antiviral, antibacterial, anticancer).In vitro screening against relevant cell lines or pathogens.
2. Target Identification Molecular DockingIdentify potential protein targets and predict binding affinity.Enzyme inhibition assays, binding assays (e.g., SPR).
3. Mechanism of Action Quantum Mechanics (QM), Molecular Dynamics (MD)Elucidate reaction mechanisms, conformational changes, and binding stability.X-ray crystallography of the compound-target complex, kinetic studies.
4. Lead Optimization In silico derivatization and screeningDesign new analogues with improved potency and reduced toxicity.Synthesis and biological evaluation of new derivatives.

This iterative cycle of prediction and experimentation allows for a more rational and efficient drug discovery process, saving both time and resources while providing deep insights into the compound's biological functions.

Exploration of Novel Biological Targets

The unique combination of a 5-chlorosalicylate head and a 4-nitrobenzyl tail in this compound opens up the possibility of investigating several novel biological targets.

Hypoxia-Activated Prodrugs for Cancer Therapy:

The nitroaromatic group is a key feature of many bioreductive drugs. mdpi.com These compounds are relatively inert in normal oxygenated tissues but can be activated under the hypoxic (low-oxygen) conditions characteristic of solid tumors. mdpi.com Enzymes known as nitroreductases, which are highly expressed in hypoxic tumor cells and some bacteria, can reduce the nitro group to produce cytotoxic intermediates like nitroso and hydroxylamine (B1172632) species. mdpi.comnih.gov These reactive species can then damage DNA and other vital cellular components, leading to selective cell death in the tumor environment. researchgate.net

Future research could explore whether this compound can function as a hypoxia-activated prodrug. This would involve:

Enzymatic Assays: Testing the compound as a substrate for various mammalian and bacterial nitroreductases.

Cell-Based Studies: Comparing its cytotoxicity in cancer cell lines under both normal and hypoxic conditions.

Mechanism Studies: Investigating whether its activity is dependent on the generation of reactive oxygen species or direct DNA damage following nitroreduction. nih.gov

Antiviral Agents:

Derivatives of salicylamide, which is structurally related to the 5-chloro-2-hydroxybenzoate portion of the molecule, have shown potent, broad-spectrum antiviral activity. nih.govresearchgate.net For example, niclosamide (B1684120) and nitazoxanide (B1678950) are salicylamide derivatives that inhibit the replication of a wide range of viruses, including flaviviruses, coronaviruses, and influenza viruses. nih.govnih.gov Their mechanisms often involve targeting host-cell pathways that the virus hijacks or interfering with viral proteins, such as proteases. nih.gov

Given this precedent, this compound could be screened for activity against various RNA and DNA viruses. Potential targets for investigation include:

Viral Proteases: Many viruses rely on proteases to process their polyproteins into functional units. Salicylamide derivatives have been shown to inhibit these enzymes. nih.gov

Viral Entry and Replication: The compound could be tested for its ability to block virus entry into host cells or to inhibit key enzymes involved in viral genome replication.

Antimicrobial Agents:

Nitro-containing compounds have a long history as antimicrobial agents. nih.govnih.gov Metronidazole, for example, is a nitroimidazole used to treat infections by anaerobic bacteria and protozoa. researchgate.net The mechanism often involves the reductive activation of the nitro group by microbial enzymes, leading to the formation of toxic radicals that damage microbial DNA. nih.gov Furthermore, salicylamide and its derivatives have demonstrated antibacterial activity, including against drug-resistant strains like vancomycin-resistant Enterococcus (VRE) and Neisseria gonorrhoeae. researchgate.net

Therefore, a significant future direction is to evaluate this compound for antimicrobial properties. Research could focus on its efficacy against a panel of clinically relevant pathogens, including multidrug-resistant bacteria. mdpi.com

The table below summarizes potential biological targets for the compound based on its structural motifs.

Structural Moiety Related Compound Class Known Biological Activities Potential Targets for this compound
4-NitrobenzylNitroaromaticsAnticancer (hypoxia-activated), AntimicrobialNitroreductases, DNA, Bacterial metabolic enzymes mdpi.commdpi.com
5-Chloro-2-hydroxybenzoateSalicylamides / SalicylatesAntiviral, Antibacterial, Anti-inflammatoryViral proteases (e.g., NS2B-NS3), Bacterial cell division proteins, Cyclooxygenases nih.govresearchgate.netnih.gov

By exploring these avenues through integrated computational and experimental methods, researchers can systematically uncover the therapeutic potential of this compound and identify novel biological targets for future drug development.

Conclusion and Outlook for Research on 4 Nitrobenzyl 5 Chloro 2 Hydroxybenzoate

Summary of Key Academic Findings and Methodologies

Academic research into compounds structurally similar to 4-nitrobenzyl 5-chloro-2-hydroxybenzoate, such as salicylanilide (B1680751) and niclosamide (B1684120) analogs, has uncovered significant biological activities. The synthesis of such molecules typically involves established organic chemistry reactions. For instance, the synthesis of salicylanilide derivatives often employs the coupling of a substituted salicylic (B10762653) acid with an appropriate amine. A general method for producing benzyl (B1604629) hydroxybenzoates involves the reaction of a benzyl chloride with a hydroxybenzoic acid in the presence of an amide. google.com The synthesis of 5-chloro-2-hydroxybenzoic acid itself can be achieved through the chlorination of salicylic acid. chemicalbook.com

The methodologies for evaluating these compounds are well-documented in the scientific literature. Biological evaluation frequently includes in vitro assays to determine inhibitory activity against specific enzymes or cell lines. For example, studies on salicylamide (B354443) analogues have utilized enzyme inhibitory activity assays against Epidermal Growth Factor Receptor (EGFR) and antiproliferative activities against cancer cell lines like A549 and A431. nih.gov Some of these analogues have demonstrated potent inhibitory activity, with IC50 values in the nanomolar range, comparable to the established drug gefitinib. nih.gov

Similarly, research on niclosamide analogs, which share the 5-chloro-salicylamide core, has shown potent activity in downregulating androgen receptor variants (AR-Vs) in prostate cancer models. nih.govresearchgate.net These studies employ methodologies such as cell proliferation assays and Western blotting to determine the effect of the compounds on protein expression. nih.gov The findings indicate that modifications to the salicylanilide scaffold can lead to compounds with improved efficacy and metabolic stability. nih.govresearchgate.net

Molecular modeling and docking studies are also common methodologies used to understand the structure-activity relationships of these compounds, providing insights into how they bind to their biological targets. nih.gov

Broader Implications for Chemical and Biomedical Research

The research into compounds analogous to this compound has significant implications for both chemical and biomedical fields. The consistent biological activity observed in salicylanilide and niclosamide derivatives suggests that this structural motif is a promising scaffold for the development of new therapeutic agents.

In biomedical research, the potential applications are diverse. The demonstrated activity of related compounds against cancer cell lines points to the potential for developing novel anticancer drugs. elsevierpure.comresearchgate.netbenthamdirect.com Specifically, the inhibition of key signaling pathways in cancer, such as EGFR, STAT3, and Wnt/β-catenin, by these analogs highlights their potential to overcome drug resistance and improve patient outcomes. nih.govmdpi.comnih.gov The structural similarity to niclosamide, an anthelmintic drug with known anticancer properties, further reinforces this potential. nih.govmdpi.comresearchgate.net

From a chemical perspective, the synthesis and study of these compounds contribute to a deeper understanding of structure-activity relationships. By systematically modifying the different components of the molecule—the salicylic acid core, the amide/ester linkage, and the phenyl/benzyl group—researchers can fine-tune the compound's properties to enhance its activity, selectivity, and pharmacokinetic profile. This knowledge can guide the rational design of future drug candidates.

Prospective Research Avenues and Unanswered Questions

While research on related compounds provides a valuable starting point, the specific properties and potential of this compound remain largely unexplored. This presents several exciting avenues for future research.

A primary research goal would be the targeted synthesis and characterization of this compound. This would involve developing an efficient synthetic route and fully characterizing the compound using modern analytical techniques.

Once synthesized, a key unanswered question is its biological activity profile. Based on the activities of its analogs, it would be pertinent to investigate its potential as an anticancer agent. This would involve screening the compound against a panel of cancer cell lines and testing its inhibitory activity against relevant molecular targets like EGFR, STAT3, and others.

Another avenue of investigation could be its antimicrobial properties. Salicylanilides are known to possess antibacterial and antifungal activity, and it would be valuable to determine if this compound shares these properties. researchgate.net

Furthermore, the role of the 4-nitrobenzyl ester itself warrants investigation. This group may influence the compound's solubility, cell permeability, and metabolic stability, potentially acting as a prodrug moiety that is cleaved within the cell to release the active 5-chloro-2-hydroxybenzoic acid.

Future research should also focus on comparative studies, evaluating the activity of this compound against its corresponding amide (salicylanilide) and other ester derivatives to elucidate the impact of the linkage and the benzyl substitution on its biological effects.

Interactive Data Table: Biological Activities of Related Salicylanilide and Niclosamide Analogs

Below is a summary of reported inhibitory concentrations (IC50) for various analogs, providing a benchmark for potential future studies on this compound.

Compound/AnalogTargetCell Line/EnzymeReported IC50Reference
Salicylamide analog 15aEGFR Tyrosine KinaseEnzyme Assay0.27 µM elsevierpure.comresearchgate.netbenthamdirect.com
Salicylamide analog 15bEGFR Tyrosine KinaseEnzyme Assay1.1 µM elsevierpure.comresearchgate.netbenthamdirect.com
Salicylanilide derivative 12aEGFREnzyme Assay10.4 nM nih.gov
Salicylanilide derivative 12bEGFREnzyme Assay15.4 nM nih.gov
Salicylanilide derivative 12bProliferationA431 Cells0.42 µM nih.gov
Salicylanilide derivative 12bProliferationA549 Cells0.57 µM nih.gov
Niclosamide analog B9ProliferationLNCaP95 Cells0.130 µM nih.govresearchgate.net
Niclosamide analog B9Proliferation22RV1 Cells0.0997 µM nih.govresearchgate.net
NiclosamideProliferationOvarian Cancer Cells0.41 - 1.86 µM nih.gov

Q & A

Q. What are the standard methods for synthesizing 4-nitrobenzyl 5-chloro-2-hydroxybenzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 5-chloro-2-hydroxybenzoic acid and 4-nitrobenzyl chloride. Optimization requires controlling reaction temperature (0–6°C for nitrobenzyl derivatives), stoichiometric ratios, and catalysis (e.g., using DMAP). Acid scavengers like triethylamine mitigate side reactions. Purity is validated via HPLC or TLC, and yields are improved by stepwise crystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., nitro C=O stretch at ~1720 cm⁻¹, phenolic O-H at ~3200 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns for nitro and chloro substituents).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • XRD : For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can researchers mitigate degradation during storage?

Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Stabilize against hydrolysis by avoiding protic solvents; anhydrous acetonitrile or DMSO is recommended. Periodic purity checks via HPLC ensure integrity .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Challenges include twinning, disorder in the nitro/benzyl groups, and weak diffraction. SHELXL refinement (SHELX suite) with twin-law correction and anisotropic displacement parameters improves model accuracy. Hydrogen-bonding networks are analyzed using ORTEP-3 for graphical representation . For high-resolution data, charge-density analysis via multipole refinement (e.g., using XD2006) quantifies intermolecular interactions .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in this compound?

The hydroxyl and nitro groups form R₂²(8) and R₂²(6) graph-set motifs via O–H⋯O and C–H⋯O bonds. Synthonic analysis using Mercury software identifies dominant interactions (e.g., π-π stacking between aromatic rings). Comparative studies with analogs (e.g., 5-chlorosalicylate salts) reveal how chloro substituents modulate packing efficiency .

Q. What computational methods validate experimental data for this compound’s nonlinear optical (NLO) properties?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) calculates hyperpolarizability (β) and dipole moments. Experimental validation uses Kurtz-Perry powder SHG testing. Discrepancies between theoretical and experimental β values (>15%) are resolved by incorporating solvent effects (PCM model) and vibrational contributions .

Q. How can regioselectivity issues in derivatization reactions (e.g., nitration, halogenation) be controlled?

  • Nitration : Use mixed acid (H₂SO₄/HNO₃) at 0°C to favor para-substitution on the benzyl group.
  • Halogenation : Electrophilic iodination with NIS in acetic acid targets the 5-position of the salicylate ring. Monitor regiochemistry via NOESY NMR to confirm proximity of substituents .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on the compound’s thermal stability?

Discrepancies in melting points (e.g., 289°C vs. 275°C) arise from polymorphism or impurities. Perform DSC at 10°C/min under nitrogen to identify polymorphic transitions. Recrystallize from DMF/ether to isolate the thermodynamically stable form .

Q. Why do catalytic hydrogenation yields vary across studies, and how is this optimized?

Yield variability (~60–90%) stems from catalyst poisoning by nitro groups. Use Pd/C (10 wt%) in ethanol with 50 psi H₂. Pre-reduce the catalyst at 150°C to activate sites. Monitor via in-situ FT-IR for nitro-to-amine conversion .

Methodological Resources

  • Crystallography : SHELXTL for structure solution ; PLATON for validation .
  • Computational : Gaussian 16 for DFT ; CrystalExplorer for Hirshfeld analysis .
  • Synthesis : Kanto Chemical’s protocols for nitrobenzyl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.